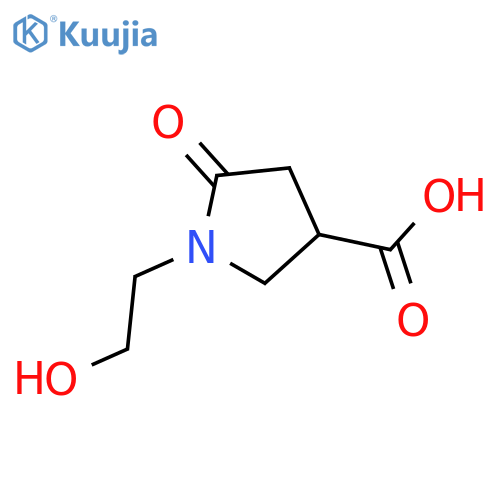Cas no 43094-95-7 (1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid)

43094-95-7 structure
商品名:1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid
CAS番号:43094-95-7
MF:C7H11NO4
メガワット:173.166542291641
MDL:MFCD07357604
CID:1068919
1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid
-
- MDL: MFCD07357604
- インチ: InChI=1S/C7H11NO4/c9-2-1-8-4-5(7(11)12)3-6(8)10/h5,9H,1-4H2,(H,11,12)
- InChIKey: LYORUPRFHVMNOI-UHFFFAOYSA-N
- ほほえんだ: C(CO)N1CC(CC1=O)C(=O)O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 3
1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB384223-5 g |
1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid |
43094-95-7 | 5g |
€1324.50 | 2023-04-25 | ||
| abcr | AB384223-5g |
1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid; . |
43094-95-7 | 5g |
€1277.00 | 2025-03-19 | ||
| Alichem | A109005319-1g |
1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid |
43094-95-7 | 95% | 1g |
$424.20 | 2023-09-01 | |
| A2B Chem LLC | AD25918-10g |
1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid |
43094-95-7 | >95% | 10g |
$1828.00 | 2024-04-20 | |
| abcr | AB384223-1g |
1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid; . |
43094-95-7 | 1g |
€477.00 | 2025-03-19 | ||
| TRC | B444293-100mg |
1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid |
43094-95-7 | 100mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B444293-500mg |
1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid |
43094-95-7 | 500mg |
$ 230.00 | 2022-06-07 | ||
| A2B Chem LLC | AD25918-500mg |
1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid |
43094-95-7 | >95% | 500mg |
$578.00 | 2024-04-20 | |
| A2B Chem LLC | AD25918-1g |
1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid |
43094-95-7 | >95% | 1g |
$648.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1735873-1g |
1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid |
43094-95-7 | 98% | 1g |
¥4058.00 | 2024-05-13 |
1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid 関連文献
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
-
Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
-
Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
43094-95-7 (1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid) 関連製品
- 42346-68-9(1-Methyl-5-oxopyrrolidine-3-carboxylic acid)
- 712270-40-1(1-acetylpyrrolidine-3-carboxylic acid)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)
- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:43094-95-7)1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid

清らかである:99%
はかる:1g
価格 ($):401.0